molecular formula C9H4BrClFNO2 B6180961 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid CAS No. 2648947-64-0

6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid

Cat. No.: B6180961
CAS No.: 2648947-64-0
M. Wt: 292.5
InChI Key:
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Description

6-Bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and pharmaceuticals. This compound is characterized by the presence of bromine, chlorine, and fluorine substituents on the indole ring, which can influence its chemical reactivity and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the halogenation of an indole precursor followed by carboxylation. For instance, starting with 5-chloro-4-fluoroindole, bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The resulting 6-bromo-5-chloro-4-fluoroindole can then be carboxylated using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl derivatives .

Scientific Research Applications

6-Bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of halogen substituents can enhance its binding affinity and selectivity towards these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function .

Comparison with Similar Compounds

    5-Bromo-6-chloro-1H-indole-2-carboxylic acid: Similar structure but lacks the fluorine substituent.

    6-Bromo-4-fluoro-1H-indole-2-carboxylic acid: Similar structure but lacks the chlorine substituent.

    5-Chloro-4-fluoro-1H-indole-2-carboxylic acid: Similar structure but lacks the bromine substituent.

Uniqueness: The presence of all three halogen substituents (bromine, chlorine, and fluorine) in 6-bromo-5-chloro-4-fluoro-1H-indole-2-carboxylic acid makes it unique. This combination of substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

2648947-64-0

Molecular Formula

C9H4BrClFNO2

Molecular Weight

292.5

Purity

95

Origin of Product

United States

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